1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-16-8-3-2-7-15(16)23-17-14-10-22-24(18(14)21-11-20-17)13-6-4-5-12(19)9-13/h2-11H,1H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWBLEZDOYVVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors One common approach includes the condensation of 3-chlorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and interactions with various biological targets.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the 3-chlorophenyl and 2-methoxyphenyl substituents may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (breast) | 0.59 | High cytotoxicity |
| HL60 (leukemia) | 1.05 | Moderate cytotoxicity |
| K562 (leukemia) | 0.95 | Moderate cytotoxicity |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in tumor growth and proliferation, such as FGFR kinase and tubulin polymerization pathways .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes critical for cancer progression. Notably, it exhibits selective inhibitory activity against FGFR kinases, which are often overexpressed in several cancers. This selectivity enhances its therapeutic potential while minimizing off-target effects.
Case Studies
- Cytotoxicity in Breast Cancer : A study focusing on the MDA-MB-231 cell line revealed that modifications in the pyrazolo[3,4-d]pyrimidine structure significantly influenced cytotoxicity levels. The compound exhibited an IC50 value of 0.59 µM, indicating potent activity against this aggressive breast cancer cell line .
- Selectivity Index Evaluation : In a comparative study examining various derivatives, it was found that the selectivity index for this compound was notably high when tested against normal Vero cells versus cancerous cell lines, suggesting a favorable therapeutic window for further development .
Q & A
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. For example:
- Step 1 : Coupling of 3-chlorophenylhydrazine with nitriles or carbonitriles to form the pyrazole ring.
- Step 2 : Introduction of the 2-methoxyphenylamine group via nucleophilic substitution or Buchwald-Hartwig amination.
Optimization strategies include: - Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Employing polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (60–100°C) to minimize side reactions .
- Purification via column chromatography or recrystallization from acetonitrile to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.3 ppm for chlorophenyl and methoxyphenyl groups) and pyrazolo-pyrimidine core protons (δ 8.3–9.4 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~378.1 for C18H14ClN5O) and fragmentation patterns .
- HPLC : Validate purity (>98%) using a C18 column with a methanol/water gradient .
Q. How can researchers assess the compound’s inhibitory activity against tyrosine kinases?
- Methodological Answer :
- Biochemical Assays : Measure IC50 values using kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors). Include positive controls like PP2 (a known pyrazolo-pyrimidine kinase inhibitor) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to kinase ATP-binding pockets (e.g., Src-family kinases). Validate with site-directed mutagenesis of key residues (e.g., Lys295 in EGFR) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence biological activity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the 3-chlorophenyl group with 4-fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .
- Modify the 2-methoxyphenyl group to 2-hydroxyphenyl to introduce hydrogen-bonding interactions with kinase targets .
- Quantitative Analysis : Compare IC50 values across analogs using ANOVA to identify statistically significant trends (p<0.05) .
Q. How can contradictory data on the compound’s anti-inflammatory vs. anticancer efficacy be resolved?
- Methodological Answer :
- Dose-Response Profiling : Test the compound at multiple concentrations (e.g., 0.1–100 μM) in both cancer (e.g., MCF-7 cells) and inflammation models (e.g., LPS-induced RAW264.7 macrophages) .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to divergent effects .
Q. What computational strategies improve the accuracy of binding affinity predictions for this compound?
- Methodological Answer :
- Ensemble Docking : Perform docking simulations across multiple kinase conformations (e.g., active vs. inactive states) to account for protein flexibility .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent to assess binding stability and key interactions (e.g., π-π stacking with Phe113 of Src kinase) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to improve aqueous solubility .
- Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) and introduce electron-withdrawing groups (e.g., CF3) to reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
